An In-depth Technical Guide to 5-(Piperazin-1-yl)isoquinoline Hydrochloride: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to 5-(Piperazin-1-yl)isoquinoline Hydrochloride: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Piperazin-1-yl)isoquinoline hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. Synthesizing data from established literature and chemical databases, this document delves into the compound's fundamental properties, its primary role as a versatile synthetic intermediate, and its potential as a core structural motif in the design of targeted therapeutics, most notably as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide array of natural alkaloids with potent biological activities, such as papaverine and morphine.[2][3] The inherent drug-like properties of the isoquinoline core have led to its incorporation into numerous synthetic compounds targeting a broad spectrum of diseases, including cancer, microbial infections, and neurological disorders.[1][4] The nitrogen atom within the ring system not only influences the molecule's basicity and solubility but also provides a key point for molecular interactions with biological targets. Consequently, isoquinoline derivatives continue to be a fertile ground for the development of novel therapeutic agents.[2][5]
Physicochemical Properties of 5-(Piperazin-1-yl)isoquinoline Hydrochloride
5-(Piperazin-1-yl)isoquinoline hydrochloride is primarily recognized as a chemical intermediate, facilitating the synthesis of more complex, biologically active molecules.[6][7] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₆ClN₃ | [8] |
| Molecular Weight | 249.74 g/mol | [7] |
| CAS Number | 209733-17-5 | [9] |
| Appearance | Solid | [9] |
| Synonyms | 5-(1-piperazinyl)-isoquinoline HCl | [8] |
A comprehensive understanding of these properties is crucial for its application in synthetic chemistry, including reaction setup, solvent selection, and purification methods.
The Pharmacological Potential: A Scaffold for PARP Inhibitors
While 5-(Piperazin-1-yl)isoquinoline hydrochloride itself is not extensively documented as a potent bioactive agent, its structural components are of significant pharmacological interest. The isoquinoline core is a key feature in a class of anticancer agents known as PARP inhibitors.[10]
The Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage.[11] When single-strand DNA breaks occur, PARP1, a key member of the family, binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins.[12] In cancers with mutations in homologous recombination repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[13] Inhibition of PARP in such cells leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[14]
Caption: PARP1 signaling pathway and the point of therapeutic intervention.
Isoquinolines as PARP Inhibitor Scaffolds
The structural resemblance of the isoquinoline nucleus to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, makes it an ideal scaffold for designing competitive PARP inhibitors.[10] For instance, 5-aminoisoquinoline is a known potent and selective PARP-1 inhibitor.[10] The piperazine group in 5-(Piperazin-1-yl)isoquinoline hydrochloride offers a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for PARP1 over other PARP isoforms, which is a key goal in modern PARP inhibitor development to reduce off-target toxicities.[14][15]
Experimental Protocols: Evaluating PARP Inhibitory Activity
For researchers utilizing 5-(Piperazin-1-yl)isoquinoline hydrochloride as a synthetic starting point, a crucial subsequent step is the biological evaluation of its derivatives. A common method to assess PARP inhibition is a cellular-based PAR assay.
Cellular PARP Inhibition Assay (General Protocol)
This protocol provides a framework for measuring the inhibition of PARP activity within a cellular context.
Objective: To determine the IC₅₀ of a test compound derived from 5-(Piperazin-1-yl)isoquinoline hydrochloride against endogenous PARP activity in cancer cells.
Materials:
-
Cancer cell line (e.g., LoVo)[16]
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
DNA damaging agent (e.g., temozolomide)[16]
-
Lysis buffer
-
BCA protein assay kit
-
Microplate reader (absorbance and luminescence/colorimetric)
Workflow:
Caption: A generalized workflow for a cellular PARP inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cancer cell line into a 96-well plate and allow the cells to adhere overnight.[16]
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound (typically in serial dilutions) for a predetermined time (e.g., 1 hour).[16]
-
DNA Damage Induction (Optional): To amplify the PARP activity signal, cells can be briefly treated with a DNA damaging agent.
-
Cell Lysis: Harvest and lyse the cells according to the PARP assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to normalize the results.[16]
-
PARP Activity Measurement: Perform the PARP assay using the normalized lysates. This typically involves detecting the amount of PAR produced.[11][16]
-
Data Analysis: Plot the PARP activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[16]
Safety and Handling
As a chemical intermediate, proper handling of 5-(Piperazin-1-yl)isoquinoline hydrochloride is essential. The piperazine moiety, while a common feature in many pharmaceuticals, can also be associated with certain hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[17]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[18]
-
Skin and Eye Contact: The compound is classified as causing skin and eye irritation.[9] In case of contact, flush the affected area with copious amounts of water.[19]
-
Ingestion: It is harmful if swallowed.[9] Do not eat, drink, or smoke in the laboratory.[17]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
Some piperazine derivatives have been noted for their psychostimulant effects, although this is highly structure-dependent and not necessarily a property of this specific intermediate.[20] Nevertheless, it underscores the importance of treating all novel chemical entities with appropriate caution.
Conclusion
5-(Piperazin-1-yl)isoquinoline hydrochloride represents a valuable building block in the field of drug discovery. Its isoquinoline core provides a well-validated scaffold for interacting with important biological targets, with a particularly strong rationale for its use in the design of PARP inhibitors. The appended piperazine ring offers a chemically tractable handle for synthetic elaboration, enabling the generation of compound libraries for SAR studies. For researchers in oncology and medicinal chemistry, this compound serves as a key starting material for the development of next-generation targeted therapeutics.
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